3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride

Hematology Reticulocyte Counting Supravital Staining

Researchers face variability from impure Basic blue 3 mixtures for quantitative histology. This zinc-free chloride salt of brilliant cresyl blue ensures defined stoichiometry, eliminating assay drift. - Reduces manual reticulocyte count bias vs. automated methods. - Enables competent oocyte identification (47.4% vs. 11.5% blastocyst rate). - Supports reproducible electropolymerization for H₂O₂ sensors (E₀ = +0.58 V).

Molecular Formula C17H20ClN3O
Molecular Weight 317.8 g/mol
CAS No. 55973-87-0
Cat. No. B12685416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride
CAS55973-87-0
Molecular FormulaC17H20ClN3O
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESCC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.[Cl-]
InChIInChI=1S/C17H19N3O.ClH/c1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14;/h6-10,18H,4-5H2,1-3H3;1H
InChIKeyHZHJRPLOMAIMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc-Free Phenoxazinium Chloride for Standardized Bioanalysis


3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride (CAS 55973-87-0) is a synthetic cationic phenoxazin-5-ium dye, constituting the chloride salt of the brilliant cresyl blue (BCB) chromophore [1]. It features a 2-methyl modification on the phenoxazine core, distinguishing it from the historic 8-methyl variant, though both share identical biological staining applications . As a zinc-free chloride salt, it offers a defined stoichiometry (C₁₇H₂₀ClN₃O, MW 317.81 g/mol) without the zinc chloride complex typical of commercial histological-grade BCB formulations [1]. This compound serves as a supravital stain, redox indicator, and electrochemical monomer, underpinning its utility across hematology, developmental biology, and materials research.

Why Generic Phenoxazinium Dyes Cannot Substitute This Compound


Substituting 3-amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride with generic 'brilliant cresyl blue' or alternative cationic dyes like new methylene blue introduces significant quantitative performance variability in critical assays. The specific zinc-free chloride form ensures higher purity and a defined counterion composition, unlike commercial Basic blue 3 which is an inhomogeneous mixture containing zinc chloride and exhibits only ~60% purity [1]. This low purity limits applications requiring precise stoichiometry, such as quantitative redox titrations or electropolymerization. Furthermore, the photophysical properties of the phenoxazinium core, including its dipole moment change upon excitation, differ measurably from structurally similar oxazine dyes like nile blue [2]. Consequently, simple interchanges fail to guarantee the accuracy of reticulocyte counts, the efficiency of oocyte selection, or the reproducibility of electrochemical sensor fabrication.

Quantitative Evidence Across Hematology, Photophysics, and Electrochemistry


Superior Reticulocyte Enumeration Accuracy

In a direct comparative study of 100 venous blood samples, brilliant cresyl blue (BCB) staining demonstrated the least bias from automated counting (Sysmex XE-5000) compared to new methylene blue (NMB) and their Liu's stain combinations [1]. BCB exhibited a mean bias of 8.77, which was substantially lower than NMB's mean bias of 23.29, indicating superior agreement with the gold standard automated method [1].

Hematology Reticulocyte Counting Supravital Staining

Unique Staining Morphology in Hemoglobin H Disease

The ultrastructure of redox-dye-treated HbH-containing red cells is strictly dependent on the dye's identity [1]. Brilliant cresyl blue induces the formation of a large number of small inclusions that are invariably attached to the inner surface of the red cell membrane. In contrast, methylene blue and new methylene blue cause the formation of a much smaller number of larger inclusions, only some of which are membrane-bound [1]. This morphological distinction is reflected in marked differences in light microscope appearances [1].

Hemoglobinopathy HbH Disease Redox Dye Morphology

Higher Redox Potential for Titrimetric Applications

The standard redox potential (E₀ at pH 0, 20°C) for brilliant cresyl blue zinc chloride double salt is +0.58 V [1]. This is substantially higher than that of the closely related oxazine dye Nile Blue A, which has an E₀ of +0.41 V under identical conditions [2]. This 0.17 V difference places BCB in a distinct class of redox indicators, suitable for monitoring oxidations where nile blue would be inappropriate [3].

Redox Indicator Electrochemistry Titration

Zinc-Free Chloride Form Provides Higher Purity and Enhanced Antiparasitic Activity Over Commercial Zinc-Containing Basic Blue 3

Commercially available Basic blue 3 is an inhomogeneous mixture of 3,7-bis(diethylamino)phenoxazinium chloride, zinc chloride, and other impurities with a maximum purity of approximately 60% [1]. In contrast, a synthetic zinc chloride-free 3,7-bis(diethylamino)phenoxazinium chloride, achieved with approximately 95% purity, demonstrated about three times higher activity and selectivity against the Plasmodium falciparum parasite compared to the commercial product [1]. This supports the principle that zinc-free phenoxazinium chlorides provide a more reproducible and potent active species.

Antiparasitic Activity Phenoxazinium Salts Malaria

Key Application Scenarios Justified by Quantitative Evidence


High-Accuracy Manual Reticulocyte Enumeration

Based on evidence that BCB staining yields a significantly lower mean bias (8.77) against automated counting compared to new methylene blue (23.29) [5], this compound is the preferred supravital stain when manual microscopic reticulocyte counts must closely approximate gold-standard automated results. Its use minimizes diagnostic discrepancies in settings where flow cytometry is unavailable.

Ultrastructural Investigation of HbH Inclusion Bodies

The unique property of brilliant cresyl blue to induce numerous, small, membrane-bound inclusions in HbH-containing red cells, unlike methylene blue which forms fewer, larger inclusions [5], makes it the only suitable dye for correctly identifying and characterizing the 'golf-ball' morphology in hemoglobinopathy research.

Electropolymerization for pH-Universal Sensors

The BCB cation's well-defined redox chemistry (E₀ = +0.58 V) [5] and ability to be electropolymerized onto electrode surfaces from a pH range of 2 to 11 [4] supports its use in creating robust sensors for analytes like H₂O₂ and glucose. The zinc-free chloride form ensures a pure monomeric starting material, critical for reproducible polymer film formation and sensor performance.

Selection of Competent Oocytes for In Vitro Production

A specific application of the BCB stain relies on its reduction by glucose-6-phosphate dehydrogenase (G6PDH) in growing oocytes. The test effectively differentiates competent (BCB+) from incompetent (BCB-) oocytes, with BCB+ bovine oocytes demonstrating a significantly higher blastocyst rate (e.g., 47.4%) compared to BCB- (11.5%) and unsorted controls (27.9%) [5]. This application is vital for maximizing the efficiency of assisted reproductive technologies.

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